molecular formula C11H14ClNO B3010254 2-(4-Chlorophenyl)-3-methylbutanamide CAS No. 69741-69-1

2-(4-Chlorophenyl)-3-methylbutanamide

Cat. No. B3010254
CAS RN: 69741-69-1
M. Wt: 211.69
InChI Key: QZVCKPXVTOPHBV-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3-methylbutanamide, also known as Clenbuterol, is a synthetic compound that belongs to the class of beta-2 adrenergic agonists. It is widely used in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Antifungal Activity

A study demonstrated the antifungal properties of N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide against various fungi, including Botrytis cinerea, Gibberella zeae, Dothiorella gregaria, and Colletotrichum gossypii. This highlights its potential use in combating fungal infections in agricultural and possibly medical settings (Xue Si, 2009).

Herbicidal Activity

Another research focused on thiadiazolopyrimidine derivatives containing the chiral S(−)-2-(4-chlorophenyl)-3-methylbutanamide moiety, noting improved herbicidal activities compared to their racemic counterparts. This suggests its application in agriculture for weed control, particularly in enhancing the efficacy of herbicides (L. Duan, Q. Zhao, H. B. Zhang, 2010).

Chemical Synthesis and Structure Analysis

A study explored the base-catalyzed cyclization of N,N-disubstituted 4-hydroxy-2-methylbutanamide, offering a new approach to cyclopropanecarboxamides. This research contributes to the field of organic synthesis, particularly in the production of cyclopropane-based compounds (M. Mekhael, A. Linden, H. Heimgartner, 2011).

Nanoparticle Carrier Systems

Research on solid lipid nanoparticles and polymeric nanocapsules used for the sustained release of agricultural fungicides, such as Carbendazim and Tebuconazole, was conducted. The study underscores the application of 2-(4-chlorophenyl)-3-methylbutanamide derivatives in developing advanced carrier systems for fungicides, improving their efficiency and reducing environmental toxicity (E. Campos et al., 2015).

Crystallography and Molecular Structure

An investigation into the redetermination of loperamide monohydrate's structure, which includes 4-chlorophenyl-4-hydroxypiperidin-1-yl-N,N-dimethyl-2,2-diphenylbutanamide, provided insights into the precise molecular structure of this compound at a lower temperature. This contributes to a deeper understanding of the compound's physical and chemical properties (J. Jasinski et al., 2012).

Pd-Catalyzed Suzuki Cross-Coupling Reaction

A study described the synthesis of 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives through a Pd-catalyzed Suzuki cross-coupling reaction. The investigation into the reactivity and electronic properties of these compounds contributes to the field of organic chemistry and material science (Usman Nazeer et al., 2020).

Synthesis and Anticonvulsant Activity

Research on the synthesis of enaminones containing methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate indicated potential anticonvulsant applications. This finding is significant in the search for new treatments for epilepsy and related disorders (K. Scott et al., 1993).

Antimicrobial Activity

A study synthesized novel compounds with a 2-thioxothiazolidin-4-one derivative and tested their antibacterial and antifungal activities. This research underscores the potential of 2-(4-chlorophenyl)-3-methylbutanamide derivatives in developing new antimicrobial agents (H. B'Bhatt, S. Sharma, 2017).

properties

IUPAC Name

2-(4-chlorophenyl)-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-7(2)10(11(13)14)8-3-5-9(12)6-4-8/h3-7,10H,1-2H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVCKPXVTOPHBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-3-methylbutanamide

Synthesis routes and methods

Procedure details

To a solution of 4.25 g (20 mmol) of 2-(4-chlorophenyl)-3-methylbutanoic acid in 30 ml of ether containing one drop of N,N-dimethylformamide is added dropwise 3.81 g (30 mmol) of oxalyl chloride. The solution is stirred at RT until gas evolution ceases. The solvent and excess oxalyl chloride are removed in vacuo and the residue is taken up in 30 ml of ether. This solution is then added dropwise at 0°-5° to 4.86 g (40 mmol) of a 14% w/w aqueous solution of ammonia. After stirring the mixture for 30 minutes at 0°-5°, the aqueous layer is removed. The ethereal solution is washed with water, dried over sodium sulfate, filtered and concentrated in vacuo to obtain 2-(4-chlorophenyl)-3-methylbutyramide.
Quantity
4.25 g
Type
reactant
Reaction Step One
Quantity
3.81 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
catalyst
Reaction Step One

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